molecular formula C22H30N2O4S B13372107 1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine

1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine

Cat. No.: B13372107
M. Wt: 418.6 g/mol
InChI Key: YVTDKNGKACYMSN-UHFFFAOYSA-N
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Description

1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a sulfonyl group attached to a diethoxyphenyl ring and a dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-diethoxybenzenesulfonyl chloride and 2,4-dimethylphenylpiperazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triethylamine as a base in an organic solvent like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,2-dimethylpropanoyl)piperazine
  • 1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine
  • 1-(2,5-Dimethylphenyl)sulfonyl-4-(3-methoxyphenyl)piperazine

Uniqueness

1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its diethoxyphenyl and dimethylphenyl rings provide a unique steric and electronic environment, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H30N2O4S

Molecular Weight

418.6 g/mol

IUPAC Name

1-(2,5-diethoxyphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine

InChI

InChI=1S/C22H30N2O4S/c1-5-27-19-8-10-21(28-6-2)22(16-19)29(25,26)24-13-11-23(12-14-24)20-9-7-17(3)15-18(20)4/h7-10,15-16H,5-6,11-14H2,1-4H3

InChI Key

YVTDKNGKACYMSN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C)C

Origin of Product

United States

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